molecular formula C14H13N3O2S B5766138 [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate

Cat. No.: B5766138
M. Wt: 287.34 g/mol
InChI Key: QYCUHXWUXFRMKX-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate is a complex organic compound that features a pyridine ring, an amino group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave-assisted synthesis, which enhances reaction rates and yields while using eco-friendly conditions . The reaction is often carried out in a green solvent like polyethylene glycol-400, with acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient synthesis. The use of continuous flow reactors can also be employed to scale up the production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription . This interaction is facilitated by the planar structure of the pyridine ring, which allows for intercalation between DNA base pairs. Additionally, the phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with proteins, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate is unique due to the presence of both the pyridine and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-14(11-5-4-8-16-9-11)17-19-13(18)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUHXWUXFRMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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